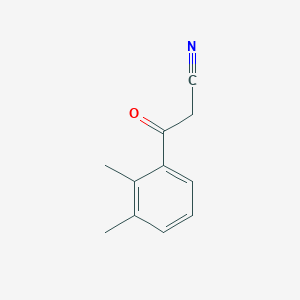

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile

描述

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile is a nitrile-containing ketone derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21 g/mol (inferred from structural analogs in ). This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems such as pyridines, pyrazoles, and benzodiazepines .

属性

IUPAC Name |

3-(2,3-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQALXBVPNRKQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640828 | |

| Record name | 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-06-9 | |

| Record name | 2,3-Dimethyl-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(2,3-Dimethylphenyl)-3-oxopropanenitrile is an organic compound that has garnered interest due to its potential biological activity, particularly as an inhibitor of heat shock protein 90 (Hsp90). This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 173.22 g/mol. The compound features a cyano group, a ketone functional group, and a dimethyl-substituted phenyl ring. Its synthesis typically involves the reaction of methyl 2,3-dimethylbenzoate with a cyanide source, often sodium cyanide in the presence of a base, followed by hydrolysis to introduce the ketone functionality. Careful control of temperature and pH is critical to achieving high yields and purity .

Antifungal Properties

Recent studies have indicated that this compound exhibits antifungal activity , particularly against fungal species such as Cryptococcus neoformans and Candida albicans. The compound selectively inhibits fungal Hsp90 isoforms while sparing human counterparts, suggesting a potential therapeutic application in treating fungal infections without significant toxicity to human cells .

The binding mechanism of this compound with Hsp90 has been explored through various interaction studies. The compound's structural features enable it to form hydrogen bonds and participate in nucleophilic addition reactions, influencing several biochemical pathways related to fungal growth and survival. This selective inhibition indicates that modifications to its structure could enhance efficacy against specific fungal strains while minimizing effects on human proteins .

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

- Study on Fungal Selectivity : A study demonstrated that the compound exhibited improved selectivity for fungal Hsp90 over human Hsp90. The minimal inhibitory concentrations (MICs) for various fungal strains ranged from 6.25 to 14.1 μM, indicating promising antifungal potency .

- Structural Activity Relationship (SAR) : Research into the SAR revealed that modifications to the dimethyl substitution pattern on the phenyl ring significantly impacted the compound's biological activity. For instance, analogues with different substitution patterns showed varied potencies against fungal targets .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyano and ketone groups | Antifungal activity against C. neoformans and C. albicans |

| 2-Fluoro-3-methyl analogues | Fluorine substitution | Improved antifungal potency |

| Other dimethyl-substituted analogues | Varied substitution patterns | Variable activity profiles |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-donating groups (e.g., methyl in 2,3-dimethylphenyl) enhance stability and direct electrophilic substitution reactions ortho/para to the substituents, favoring cyclization reactions .

- Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) increase electrophilicity at the ketone, accelerating nucleophilic additions but reducing thermal stability .

- Heterocyclic substituents (e.g., dihydroisoquinoline) introduce nitrogen atoms, expanding utility in medicinal chemistry .

Functional Group Modifications

Table 2: Functional Group Impact on Physicochemical Properties

Key Observations :

- Nitrile group enables participation in cycloadditions and nucleophilic substitutions, critical for forming heterocycles .

- Ester derivatives (e.g., ethyl 3-(3-nitrophenyl)-3-oxopropanoate) exhibit lower reactivity toward bases due to reduced electrophilicity compared to nitriles .

- Steric bulk (e.g., cyclopentyl group) slows reaction kinetics but improves selectivity in multi-step syntheses .

Table 3: Bioactivity of Selected Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。